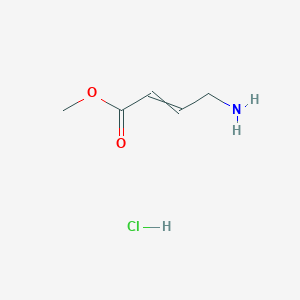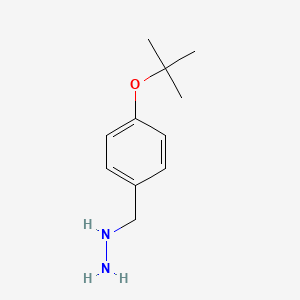![molecular formula C22H16Cl2N2O2S B12452850 N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-[(4-chlorobenzyl)sulfanyl]acetamide](/img/structure/B12452850.png)
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-[(4-chlorobenzyl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-[(4-chlorobenzyl)sulfanyl]acetamide is a complex organic compound that features a benzoxazole ring, a phenyl group, and a sulfanyl acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-[(4-chlorobenzyl)sulfanyl]acetamide typically involves the following steps:
Formation of the Benzoxazole Ring: This can be achieved by reacting 2-aminophenol with an appropriate aldehyde under reflux conditions in the presence of a catalyst such as a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]).
Introduction of the Phenyl Group: The benzoxazole derivative is then reacted with a chlorinated phenyl compound under suitable conditions.
Formation of the Sulfanyl Acetamide Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-[(4-chlorobenzyl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-[(4-chlorobenzyl)sulfanyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Mecanismo De Acción
The mechanism of action of N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-[(4-chlorobenzyl)sulfanyl]acetamide involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, disrupting replication and transcription processes. The sulfanyl acetamide moiety can interact with enzymes, inhibiting their activity and leading to cell death in microbial or cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Benzoxazole: A simpler compound with similar aromatic properties.
Benzothiazole: Contains a sulfur atom instead of oxygen in the ring structure.
Benzimidazole: Contains two nitrogen atoms in the ring structure.
Uniqueness
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-[(4-chlorobenzyl)sulfanyl]acetamide is unique due to its combination of a benzoxazole ring, a phenyl group, and a sulfanyl acetamide moiety. This combination imparts specific chemical and biological properties that are not found in simpler benzoxazole derivatives .
Propiedades
Fórmula molecular |
C22H16Cl2N2O2S |
|---|---|
Peso molecular |
443.3 g/mol |
Nombre IUPAC |
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-[(4-chlorophenyl)methylsulfanyl]acetamide |
InChI |
InChI=1S/C22H16Cl2N2O2S/c23-16-5-1-14(2-6-16)12-29-13-21(27)25-18-8-3-15(4-9-18)22-26-19-11-17(24)7-10-20(19)28-22/h1-11H,12-13H2,(H,25,27) |
Clave InChI |
CZJBUCIKDNAVHI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CSCC(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Amino-1,2-dihydro-2-trifluoromethyl-4H-thieno-[2,3-C]-chromene-3,3,4-trione](/img/structure/B12452767.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B12452773.png)
![N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclopentyl}-N-(4-methylphenyl)pyridine-2-carboxamide](/img/structure/B12452775.png)
methanone](/img/structure/B12452780.png)
![Methyl 2-azabicyclo[2.2.2]octane-6-carboxylate](/img/structure/B12452784.png)
![(1R,2S)-2-[(4-cyanophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B12452789.png)
![3-[(3,4-Dichlorobenzyl)sulfanyl]-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B12452790.png)




![5-bromo-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B12452801.png)
![ethyl 2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B12452803.png)
![N'-hydroxyimidazo[1,2-a]pyridine-2-carboximidamide](/img/structure/B12452804.png)
